tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
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Overview
Description
tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate typically involves multi-step organic reactions. A common route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and tert-butyl acrylate.
Cyclization: The key step involves cyclization to form the naphthyridine core. This can be achieved through a condensation reaction under acidic or basic conditions.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate can undergo oxidation reactions to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be used to modify the naphthyridine ring or the ester group.
Substitution: Various substitution reactions can be performed on the naphthyridine ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine-7-carboxylic acid, while reduction could produce 5,6-dihydro-1,7-naphthyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of naphthyridines are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1,7-naphthyridine-7(8H)-carboxylate
- tert-Butyl 5,6-dihydro-1,8-naphthyridine-7(8H)-carboxylate
- tert-Butyl 5,6-dihydro-1,7-quinoline-7(8H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h4-5,7H,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIZUVIYUJNAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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